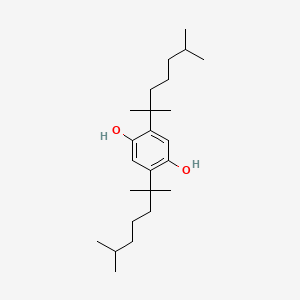
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- is a heterocyclic compound that belongs to the indolizinium family. This compound is characterized by its unique structure, which includes a fused indole and pyridinium ring system. The presence of a methoxyphenyl group at the 6-position and a methyl group at the 7-position further distinguishes it from other indolizinium derivatives.
Méthodes De Préparation
The synthesis of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable pyridinium precursor to form the indolizinium core.
Substitution reactions: Introduction of the methoxyphenyl group at the 6-position and the methyl group at the 7-position can be accomplished through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, dyes, and pigments due to its stable and versatile chemical structure.
Mécanisme D'action
The mechanism by which 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- include other indolizinium derivatives with different substituents. For example:
1H-Indolizinium, 2,3-dihydro-6-(4-hydroxyphenyl)-7-methyl-: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
1H-Indolizinium, 2,3-dihydro-6-(4-chlorophenyl)-7-methyl-: The presence of a chlorine atom can introduce different electronic effects and influence the compound’s chemical behavior.
The uniqueness of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other indolizinium derivatives.
Propriétés
Numéro CAS |
110187-22-9 |
|---|---|
Formule moléculaire |
C16H18NO+ |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-indolizin-4-ium |
InChI |
InChI=1S/C16H18NO/c1-12-10-14-4-3-9-17(14)11-16(12)13-5-7-15(18-2)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3/q+1 |
Clé InChI |
JYEHSJUGYAGZMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=[N+](CCC2)C=C1C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)



![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
